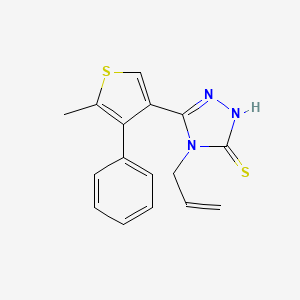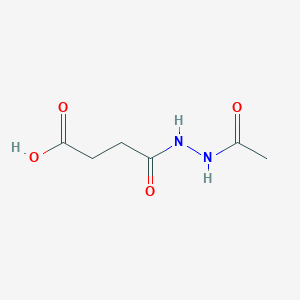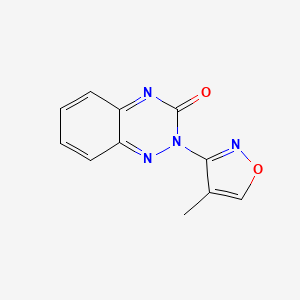
2-溴-5-甲基-1,3,4-噁二唑
描述
2-Bromo-5-methyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C3H3BrN2O and a molecular weight of 162.97 . It is used as a research chemical .
Synthesis Analysis
The synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole can be achieved from 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE . Various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity have been discussed in literature . A new approach to 1,3,4-oxadiazoles is described wherein α-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methyl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
2-Bromo-5-methyl-1,3,4-oxadiazole has a predicted boiling point of 208.3±23.0 °C and a predicted density of 1.788±0.06 g/cm3 . Its pKa is predicted to be -5.78±0.32 .科学研究应用
Medicine
1,3,4-Oxadiazoles, including 2-Bromo-5-methyl-1,3,4-oxadiazole, have been successfully used in the treatment of various diseases in humans . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Agriculture
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .
Anti-Infective Agents
1,2,4-Oxadiazoles, a related class of compounds, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . This suggests that 2-Bromo-5-methyl-1,3,4-oxadiazole may also have potential as an anti-infective agent.
Insecticidal Activity
Certain 1,3,4-oxadiazole derivatives, such as symmetrical 2,5-bis (2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (DCPO), show strong activity against house flies, flies, and leaf rollers . This suggests that 2-Bromo-5-methyl-1,3,4-oxadiazole may also have insecticidal properties.
Anti-Trypanosomal Activity
Some 1,2,4-oxadiazoles have been studied for their potential mode of action against Trypanosoma cruzi cysteine protease cruzain . This suggests that 2-Bromo-5-methyl-1,3,4-oxadiazole may also have potential as an anti-trypanosomal agent.
Synthetic Chemistry
1,2,4-Oxadiazolium salts, which are related to 1,3,4-oxadiazoles, have potential in scientific research . This suggests that 2-Bromo-5-methyl-1,3,4-oxadiazole may also have applications in synthetic chemistry.
安全和危害
未来方向
作用机制
Target of Action
activities . Therefore, it’s plausible that 2-Bromo-5-methyl-1,3,4-oxadiazole may interact with similar targets.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 2-Bromo-5-methyl-1,3,4-oxadiazole might interact with its targets through hydrogen bonding, potentially altering the function or activity of the target molecules.
Biochemical Pathways
Given the broad anti-infective activity of oxadiazoles , it’s likely that this compound affects multiple pathways related to microbial growth and survival.
Pharmacokinetics
The compound’s molecular weight is 16297 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Given the known biological activity of oxadiazoles , it’s plausible that this compound could have a range of effects, potentially including antibacterial, antiviral, and antifungal activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature for 2-Bromo-5-methyl-1,3,4-oxadiazole is -20°C , suggesting that it may be sensitive to heat. Additionally, oxadiazoles are known to improve the oxygen balance and release nitrogen gas during decomposition, which is harmless to the environment . This suggests that the compound’s action could be influenced by the presence of oxygen and other environmental conditions.
属性
IUPAC Name |
2-bromo-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIDXBWKMWDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649264 | |
| Record name | 2-Bromo-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-1,3,4-oxadiazole | |
CAS RN |
864750-58-3 | |
| Record name | 2-Bromo-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)


![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)
